

Commercial availability of 4-Iodo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-3-(trifluoromethyl)aniline**

Cat. No.: **B136652**

[Get Quote](#)

Technical Guide: 4-Iodo-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-(trifluoromethyl)aniline is a key building block in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—an amino group, an iodine atom, and a trifluoromethyl group—on the aniline scaffold provides a versatile platform for the synthesis of complex molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the iodo and amino functionalities serve as reactive handles for a variety of chemical transformations, including cross-coupling reactions and derivatization. This guide provides a comprehensive overview of the commercial availability of **4-Iodo-3-(trifluoromethyl)aniline**, a detailed experimental protocol for its synthesis, and a summary of its key applications in modern synthetic chemistry.

Commercial Availability

4-Iodo-3-(trifluoromethyl)aniline (CAS No. 155403-06-8) is commercially available from a range of chemical suppliers. The typical purity and available quantities vary among suppliers.

Below is a summary of representative commercial sources. Researchers are advised to consult the suppliers' websites for the most current information on availability and pricing.

Supplier	CAS Number	Purity	Available Quantities
BLD Pharm	155403-06-8	Information not specified	Inquire
Fluorochem	155403-06-8	≥95%	1g, 5g, 25g
FUJIFILM Wako	155403-06-8	Information not specified	Inquire
Sigma-Aldrich	155403-06-8	Information not specified	Inquire

Additionally, the isomeric compound, 3-**lodo-4-(trifluoromethyl)aniline** (CAS No. 1261622-18-7), is also commercially available from suppliers such as ChemScene and AbacipharmTech, typically with a purity of ≥98%.

Synthesis of 4-Iodo-3-(trifluoromethyl)aniline

The synthesis of **4-Iodo-3-(trifluoromethyl)aniline** can be achieved through the electrophilic iodination of 3-(trifluoromethyl)aniline. The electron-donating amino group directs the incoming iodine electrophile primarily to the para position due to steric hindrance from the adjacent trifluoromethyl group. A general, adaptable experimental protocol is provided below.

Experimental Protocol: Iodination of 3-(trifluoromethyl)aniline

Materials:

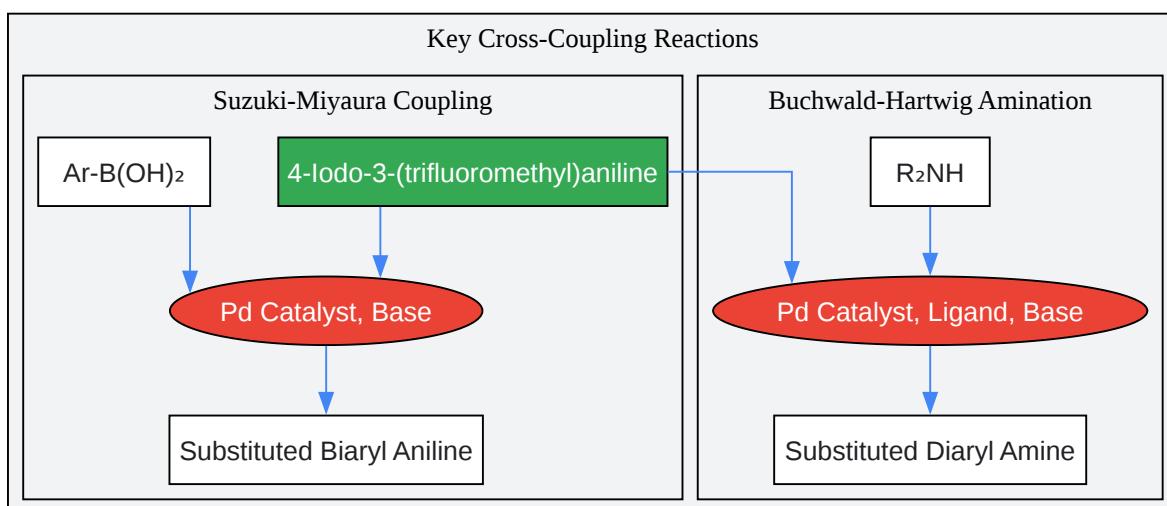
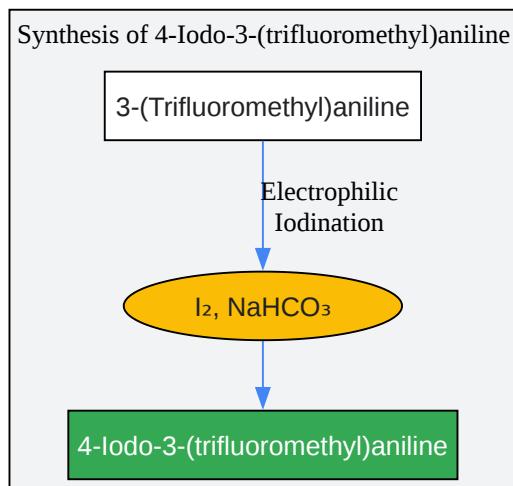
- 3-(trifluoromethyl)aniline
- Iodine (I₂)
- Sodium bicarbonate (NaHCO₃)

- Water (H₂O)
- Dichloromethane (CH₂Cl₂) or other suitable organic solvent
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable organic solvent such as dichloromethane.
- In a separate beaker, prepare an aqueous solution of sodium bicarbonate (1.5 - 2.0 equivalents).
- Combine the organic and aqueous solutions in the reaction flask and cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
- To the stirring mixture, add powdered iodine (1.0 - 1.1 equivalents) portion-wise over 30-60 minutes, maintaining the temperature below 10 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed, as indicated by TLC.
- Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **4-Iodo-3-(trifluoromethyl)aniline** can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Key Reactions and Applications

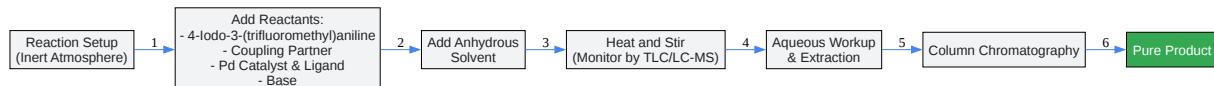


The synthetic utility of **4-Iodo-3-(trifluoromethyl)aniline** lies in its ability to undergo a variety of chemical transformations, largely leveraging the reactivity of the aryl iodide and amino functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between **4-Iodo-3-(trifluoromethyl)aniline** and a boronic acid or its ester. This is a powerful method for the synthesis of biaryl compounds.
2. Buchwald-Hartwig Amination: The amino group of another molecule can be coupled with the aryl iodide to form a new C-N bond, providing access to a wide range of substituted diarylamines.

Below is a generalized experimental workflow for these key cross-coupling reactions.



[Click to download full resolution via product page](#)

Caption: Synthetic route and key cross-coupling reactions of **4-Iodo-3-(trifluoromethyl)aniline**.

Experimental Workflow for a Generic Cross-Coupling Reaction

The following diagram illustrates a typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction with **4-Iodo-3-(trifluoromethyl)aniline** under an inert atmosphere.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

4-Iodo-3-(trifluoromethyl)aniline is a readily available and highly versatile synthetic intermediate. Its unique combination of functional groups allows for the strategic construction of complex molecular architectures, making it an invaluable tool for researchers in drug discovery and materials science. The provided synthetic protocol and overview of its key reactions offer a solid foundation for the effective utilization of this important building block in various research and development endeavors.

- To cite this document: BenchChem. [Commercial availability of 4-Iodo-3-(trifluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b136652#commercial-availability-of-4-iodo-3-trifluoromethyl-aniline\]](https://www.benchchem.com/product/b136652#commercial-availability-of-4-iodo-3-trifluoromethyl-aniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com